molecular formula C8H6F2O B1319552 3,4-Difluoro-5-methylbenzaldehyde CAS No. 1017778-64-1

3,4-Difluoro-5-methylbenzaldehyde

Cat. No. B1319552
CAS RN: 1017778-64-1
M. Wt: 156.13 g/mol
InChI Key: JYJHDXILRBVZBI-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-methylbenzaldehyde is 1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with an aldehyde group.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylbenzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis Applications

3,4-Difluoro-5-methylbenzaldehyde has been utilized in various synthesis applications. It plays a role in the synthesis of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes, contributing to the development of anticancer analogues of combretastatins (Lawrence et al., 2003). Additionally, it is involved in the synthesis of hyper-cross-linked microporous polyaminal networks for adsorption of gases like CO2, indicating its potential in environmental applications (Li et al., 2016).

Analytical and Spectroscopic Studies

In the field of analytical chemistry and spectroscopy, 3,4-Difluoro-5-methylbenzaldehyde has been a subject of interest. Its structural isomers have been investigated using matrix-isolation infrared spectroscopy, contributing to our understanding of photo-induced rotational isomerism (Itoh et al., 2011). This kind of research aids in the understanding of molecular structures and their behaviors under different conditions.

Catalysis and Chemical Reactions

This compound is also significant in catalysis and chemical reaction studies. For instance, it's used in the oxidation of benzylic alcohols to aromatic aldehydes, a process that finds applications in the synthesis of various organic compounds (Wu et al., 2016). Such research is crucial in developing more efficient and environmentally friendly chemical processes.

Material Science

In material science, derivatives of 3,4-Difluoro-5-methylbenzaldehyde have been explored for their potential in creating novel materials. Research in this area focuses on developing materials with specific properties, such as increased surface area for gas adsorption or tailored pore sizes, which can have significant implications in various industries (Guiyang et al., 2016).

Biomedical Applications

There's also research interest in the biomedical field, particularly in the development of compounds for regulating inflammatory diseases, as seen in the synthesis of complex molecules involving derivatives of 3,4-Difluoro-5-methylbenzaldehyde (Ryzhkova et al., 2020). Such studies are vital for advancing medical science and developing new therapeutic agents.

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . It may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing the mist or vapors, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3,4-Difluoro-5-methylbenzaldehyde are currently unknown. This compound is often used as a building block in organic synthesis

Biochemical Pathways

It has been used in the synthesis of various organic compounds , suggesting that it could potentially influence a wide range of biochemical pathways depending on the context of its use.

properties

IUPAC Name

3,4-difluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJHDXILRBVZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602593
Record name 3,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017778-64-1
Record name 3,4-Difluoro-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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